

# Natural Sources of Roridin E: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Roridin E*

Cat. No.: *B1144407*

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of the natural sources of the mycotoxin **Roridin E**, tailored for researchers, scientists, and drug development professionals. **Roridin E** is a potent macrocyclic trichothecene, a class of mycotoxins known for their cytotoxic and protein synthesis inhibitory effects. Understanding its natural origins is critical for food safety, toxicological studies, and exploring its potential pharmacological applications.

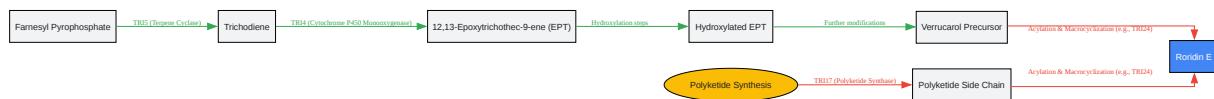
## Fungal Producers of Roridin E

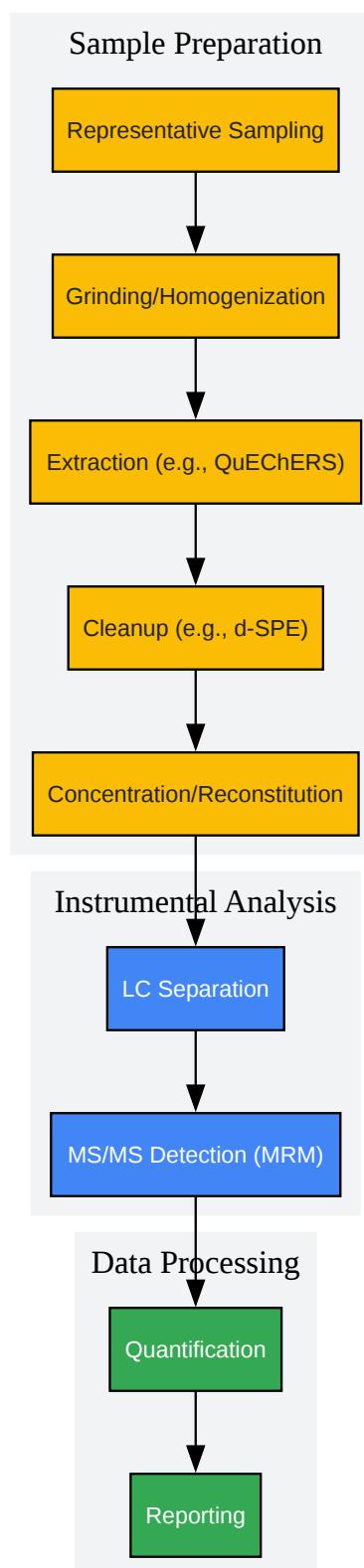
**Roridin E** is a secondary metabolite produced by several species of filamentous fungi. The primary documented fungal genera responsible for **Roridin E** synthesis are *Myrothecium*, *Stachybotrys*, and *Fusarium*. Additionally, the poisonous mushroom *Podostroma cornu-damae* has been identified as a notable producer.<sup>[1][2]</sup> These fungi colonize a wide range of substrates, leading to the contamination of various agricultural commodities and indoor environments.

Table 1: Fungal Species Known to Produce **Roridin E**

| Fungal Genus | Species                                                      | Natural Substrates/Habitat                                                                                      |
|--------------|--------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Myrothecium  | <i>M. verrucaria</i> , <i>M. roridum</i>                     | Soil, decaying plant material, various crops including spinach and rocket.[3][4][5]                             |
| Stachybotrys | <i>S. chartarum</i> (black mold)                             | Water-damaged building materials with high cellulose content (e.g., gypsum board, wallpaper, wood).[2][6][7][8] |
| Fusarium     | Various species                                              | Cereal grains (maize, wheat, oats), other agricultural products.[1]                                             |
| Podostroma   | <i>P. cornu-damae</i> (syn. <i>Trichoderma cornu-damae</i> ) | Decaying wood in natural environments.[9]                                                                       |

## Natural Occurrence and Quantitative Data


**Roridin E** contamination can be found in a variety of natural sources, primarily as a result of fungal growth. The concentration of **Roridin E** can vary significantly depending on the fungal strain, substrate, and environmental conditions such as temperature and humidity.


Table 2: Quantitative Data of **Roridin E** in Natural Sources

| Source                                     | Fungal Species         | Roridin E Concentration                                        | Reference    |
|--------------------------------------------|------------------------|----------------------------------------------------------------|--------------|
| Artificially inoculated spinach            | Myrothecium verrucaria | Up to 49.62 ng/g                                               | [3][10][11]  |
| Artificially inoculated rocket             | Myrothecium roridum    | Maximum production detected at 26-30°C with 800-850 ppm of CO2 | [5]          |
| Settled dust in a water-damaged room       | Stachybotrys chartarum | 10 pg/cm <sup>2</sup>                                          | [12]         |
| Submerged culture of <i>P. cornu-damae</i> | Podostroma cornu-damae | Up to 40.26 mg/L                                               | [13][14][15] |

## Biosynthesis of Roridin E

The biosynthesis of **Roridin E**, a complex macrocyclic trichothecene, involves a series of enzymatic reactions encoded by a cluster of genes known as TRI genes.[9][16][17] The pathway begins with the cyclization of farnesyl pyrophosphate to form the trichothecene core structure, 12,13-epoxytrichothec-9-ene (EPT). Subsequent modifications, including hydroxylations and acylations, lead to the formation of the macrocyclic ring. Key genes such as TRI4, TRI5, TRI17, and TRI24 play crucial roles in this process.[9][16] TRI17 encodes a polyketide synthase responsible for the formation of the polyketide side chain that forms part of the macrocycle.[16][18] The TRI24 gene is predicted to encode an acyltransferase required for the formation of the macrocyclic ring.[16]



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Stachybotrys chartarum: The Toxic Indoor Mold [apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. mold-inspector.nl [mold-inspector.nl]
- 7. Indoor Mold, Toxigenic Fungi, and Stachybotrys chartarum: Infectious Disease Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trichothecene - Wikipedia [en.wikipedia.org]
- 10. Verrucarin A and roridin E produced on spinach by Myrothecium verrucaria under different temperatures and CO<sub>2</sub> levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unito.it [iris.unito.it]
- 12. Stachybotrys mycotoxins: from culture extracts to dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of submerged culture conditions for roridin E production from the poisonous mushroom *Podostroma cornu-damae* -Journal of Mushroom | Korea Science [koreascience.kr]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The identification of a key gene highlights macrocyclic ring's role in trichothecene toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

- 18. Recent Advances on Macroyclic Trichothecenes, Their Bioactivities and Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Natural Sources of Roridin E: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1144407#natural-sources-of-roridin-e-mycotoxin>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)